REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.[N:32]12[CH2:39][CH2:38][CH:35]([CH2:36][CH2:37]1)[CH:34]([OH:40])[CH2:33]2.[I:41][C:42]1[CH:47]=[CH:46][C:45](O)=[CH:44][CH:43]=1.[OH-].[Na+]>O1CCOCC1>[I:41][C:42]1[CH:47]=[CH:46][C:45]([O:40][CH:34]2[CH:35]3[CH2:38][CH2:39][N:32]([CH2:37][CH2:36]3)[CH2:33]2)=[CH:44][CH:43]=1 |f:4.5|
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
Diethylazodicarboxylate
|
Quantity
|
24.65 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 15° C.
|
Type
|
ADDITION
|
Details
|
was added to the mixture The mixture
|
Type
|
CUSTOM
|
Details
|
the dioxane was evaporated
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichlorometane (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Diethylether (150 ml) was added
|
Type
|
FILTRATION
|
Details
|
triphenylphosphine oxide was filtered off
|
Type
|
WASH
|
Details
|
The ether phase was washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
a mixture of dichloromethane: methanol (9:1) and aqueous ammonia (1%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |